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molecular formula C13H20ClN3O2 B1216170 3-Pyridinecarbonitrile, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (S)- CAS No. 60559-92-4

3-Pyridinecarbonitrile, 2-(3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)-, monohydrochloride, (S)-

Cat. No. B1216170
M. Wt: 285.77 g/mol
InChI Key: SJZYQECVPLNLPA-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04053605

Procedure details

To S -2-phenyl-3-tert. butyl-5-hydroxymethyloxazolidine (7 grams, 0.03 moles) in 35 ml. of N,N-dimethylformamide (DMF) is added 1.3 grams (0.03 moles of sodium hydride (57% dispersion in mineral oil). This mixture is heated 5 minutes over steam and then is allowed to stir 15 minutes at room temperature. 4.1 grams (0.03 moles) of 2-chloro-3-cyanopyridine in 20 ml of DMF is then added and the resultant reaction mixture is stirred four hours at room temperature. Water is then added and an oil separates. This oil is extracted three times with 25 ml of chloroform each time. This chloroform exrract is dried over sodium sulfate and concentrated under reduced pressure (20 mm) over steam to yield the product, S -2-phenyl-3-tert. butyl-5-(3-cyano-2-pyridyloxymethyl)oxazolidine, as an oil. This oil is then suspended in 1N HCl (50 ml), heated 5 minutes over steam and then is stirred for 15 minutes at room temperature. The solution obtained is then extracted twice with 25 ml of diethylether each time. The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution. This aqueous solution is then extracted with ethyl acetate (3 × 25 ml) and the ethylacetate solution is dried over sodium sulfate. The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam to yield an oil. This oil is chromatographed on alumina. The chromatographic fractions are concentrated to yield an oil which is dissolved in diethyl ether. Ethanolic HCl (saturated solution) is added to this ether solution until solid separation is substantially complete. The separated semi-solid is recrystallized from isopropanol/ether (ether added to isopropanol to the point of turbidity) to yield 1 gram of S -2-(3-tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, melting at 161°-163° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2[N:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:16][O:17][C:18]3[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=3)[O:8]2)C=CC=CC=1.[ClH:26]>C(OCC)C>[ClH:26].[C:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:16][O:17][C:18]1[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=1)([CH3:15])([CH3:13])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(CN1C(C)(C)C)COC1=NC=CC=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated 5 minutes over steam
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
EXTRACTION
Type
EXTRACTION
Details
is then extracted twice with 25 ml of diethylether each time
ADDITION
Type
ADDITION
Details
The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution is then extracted with ethyl acetate (3 × 25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethylacetate solution is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
This oil is chromatographed on alumina
CONCENTRATION
Type
CONCENTRATION
Details
The chromatographic fractions are concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
The separated semi-solid is recrystallized from isopropanol/ether (ether
ADDITION
Type
ADDITION
Details
added to isopropanol to the point of turbidity)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.C(C)(C)(C)NCC(COC1=NC=CC=C1C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04053605

Procedure details

To S -2-phenyl-3-tert. butyl-5-hydroxymethyloxazolidine (7 grams, 0.03 moles) in 35 ml. of N,N-dimethylformamide (DMF) is added 1.3 grams (0.03 moles of sodium hydride (57% dispersion in mineral oil). This mixture is heated 5 minutes over steam and then is allowed to stir 15 minutes at room temperature. 4.1 grams (0.03 moles) of 2-chloro-3-cyanopyridine in 20 ml of DMF is then added and the resultant reaction mixture is stirred four hours at room temperature. Water is then added and an oil separates. This oil is extracted three times with 25 ml of chloroform each time. This chloroform exrract is dried over sodium sulfate and concentrated under reduced pressure (20 mm) over steam to yield the product, S -2-phenyl-3-tert. butyl-5-(3-cyano-2-pyridyloxymethyl)oxazolidine, as an oil. This oil is then suspended in 1N HCl (50 ml), heated 5 minutes over steam and then is stirred for 15 minutes at room temperature. The solution obtained is then extracted twice with 25 ml of diethylether each time. The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution. This aqueous solution is then extracted with ethyl acetate (3 × 25 ml) and the ethylacetate solution is dried over sodium sulfate. The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam to yield an oil. This oil is chromatographed on alumina. The chromatographic fractions are concentrated to yield an oil which is dissolved in diethyl ether. Ethanolic HCl (saturated solution) is added to this ether solution until solid separation is substantially complete. The separated semi-solid is recrystallized from isopropanol/ether (ether added to isopropanol to the point of turbidity) to yield 1 gram of S -2-(3-tert. butylamino-2-hydroxypropoxy)-3-cyanopyridine hydrochloride, melting at 161°-163° C.
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(C2[N:11]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH2:10][CH:9]([CH2:16][O:17][C:18]3[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=3)[O:8]2)C=CC=CC=1.[ClH:26]>C(OCC)C>[ClH:26].[C:12]([NH:11][CH2:10][CH:9]([OH:8])[CH2:16][O:17][C:18]1[C:23]([C:24]#[N:25])=[CH:22][CH:21]=[CH:20][N:19]=1)([CH3:15])([CH3:13])[CH3:14] |f:3.4|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Two
Name
ether
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1OC(CN1C(C)(C)C)COC1=NC=CC=C1C#N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 15 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated 5 minutes over steam
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The solution obtained
EXTRACTION
Type
EXTRACTION
Details
is then extracted twice with 25 ml of diethylether each time
ADDITION
Type
ADDITION
Details
The extracted aqueous layer is made basic by addition of saturated aqueous sodium carbonate solution
EXTRACTION
Type
EXTRACTION
Details
This aqueous solution is then extracted with ethyl acetate (3 × 25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the ethylacetate solution is dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The dried ethyl acetate solution is then concentrated under reduced pressure (20 mm) over steam
CUSTOM
Type
CUSTOM
Details
to yield an oil
CUSTOM
Type
CUSTOM
Details
This oil is chromatographed on alumina
CONCENTRATION
Type
CONCENTRATION
Details
The chromatographic fractions are concentrated
CUSTOM
Type
CUSTOM
Details
to yield an oil which
CUSTOM
Type
CUSTOM
Details
The separated semi-solid is recrystallized from isopropanol/ether (ether
ADDITION
Type
ADDITION
Details
added to isopropanol to the point of turbidity)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.C(C)(C)(C)NCC(COC1=NC=CC=C1C#N)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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